Synthesis and Characterization of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole: A Technical Whitepaper
Synthesis and Characterization of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole: A Technical Whitepaper
Executive Summary & Strategic Value
In modern medicinal chemistry and materials science, the design of highly functionalized heterocyclic scaffolds is paramount. 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (CAS: 1788106-34-2)[1] represents a premium bifunctional building block. With a molecular weight of 185.02 g/mol and the formula C₆H₅BrN₂[1], this compound offers orthogonal reactivity: a terminal alkyne at the C2 position and a bromine atom at the C4 position.
This dual functionality allows researchers to execute sequential, highly specific transformations. The terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry) or further Sonogashira extensions, while the C4-bromide serves as an excellent electrophile for Suzuki-Miyaura, Buchwald-Hartwig, or Negishi cross-couplings.
Mechanistic Rationale & Retrosynthetic Strategy
The most efficient and scalable route to 4-bromo-2-ethynyl-1-methyl-1H-imidazole begins with 2,4-dibromo-1-methyl-1H-imidazole . The success of this synthesis relies entirely on the predictable, catalyst-controlled regioselectivity of the initial cross-coupling step.
The Causality of Regioselectivity: The α-Nitrogen Effect
When subjecting a 2,4-dibromoimidazole to palladium-catalyzed Sonogashira conditions, oxidative addition of the Pd(0) species occurs almost exclusively at the C2–Br bond rather than the C4–Br bond. As an application scientist, I emphasize that this is not a random occurrence but a predictable electronic phenomenon.
The C2 position is flanked by two nitrogen atoms (one pyrrole-like, one pyridine-like). The interaction between the nitrogen lone pairs and the C2 singly occupied molecular orbital (SOMO) stabilizes the transition state during oxidative addition. Consequently, the Bond Dissociation Energy (BDE) of the C2–Br bond is significantly lower than that of the C4–Br bond[2]. This innate electronic bias allows us to selectively install the alkyne at C2 while preserving the valuable C4-bromide for downstream applications.
Protecting Group Strategy
Direct coupling with acetylene gas is highly prone to producing symmetrical internal alkynes via double Sonogashira coupling. To circumvent this, Trimethylsilylacetylene (TMSA) is utilized. The bulky TMS group acts as a steric shield, ensuring strict mono-alkynylation.
Two-step synthesis via regioselective Sonogashira coupling and TMS deprotection.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems to ensure high yield and purity.
Step 1: Regioselective Sonogashira Coupling
Objective: Synthesize 4-bromo-1-methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole.
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Preparation: In an oven-dried Schlenk flask, dissolve 2,4-dibromo-1-methyl-1H-imidazole (1.0 equiv) in anhydrous Tetrahydrofuran (THF). Add Triethylamine (Et₃N, 3.0 equiv) to serve as both the base and a co-solvent.
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Degassing (Critical Step): Sparge the solution with ultra-pure Argon for 15 minutes. Causality: The presence of oxygen promotes the Glaser homocoupling of the alkyne, consuming the TMSA and generating difficult-to-separate diyne impurities[3].
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Catalyst Addition: Under a positive flow of Argon, add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv) and Copper(I) iodide [CuI] (0.10 equiv). The solution will transition to a pale yellow/orange hue.
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Alkyne Addition: Add Trimethylsilylacetylene (1.1 equiv) dropwise. Seal the flask and heat to 60 °C for 12 hours.
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Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.3) should disappear, replaced by a new, highly UV-active spot (Rf ~0.6).
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Workup: Quench with saturated aqueous NH₄Cl to complex the copper salts. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to yield the TMS-protected intermediate.
Step 2: Desilylation (Deprotection)
Objective: Yield the final product, 4-bromo-2-ethynyl-1-methyl-1H-imidazole.
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Reaction: Dissolve the intermediate in analytical grade Methanol (MeOH). Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv).
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Rationale: Mild basic solvolysis with K₂CO₃/MeOH is preferred over Tetrabutylammonium fluoride (TBAF) to avoid the generation of siloxane byproducts and to simplify the aqueous workup.
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Execution: Stir at room temperature for 2 hours.
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Self-Validation: TLC analysis will show the conversion of the non-polar TMS-intermediate to a slightly more polar terminal alkyne. In ¹H NMR, the disappearance of the massive TMS singlet at ~0.25 ppm confirms complete deprotection.
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Isolation: Concentrate the mixture under reduced pressure, partition between water and Dichloromethane (DCM), extract, and dry to afford the pure target compound as a crystalline solid.
Quantitative Data & Characterization
Thorough characterization is required to validate the regiochemical outcome. The data below summarizes the expected analytical profile of the pure compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1788106-34-2[1] |
| Molecular Formula | C₆H₅BrN₂[1] |
| Molecular Weight | 185.02 g/mol [1] |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH |
Table 2: NMR Spectral Assignments (CDCl₃, 400 MHz)
Note: The presence of the terminal alkyne proton and the single aromatic proton validates the structure.
| Nucleus | Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.05 | Singlet (s) | 1H | Imidazole C5–H |
| ¹H NMR | 3.72 | Singlet (s) | 3H | N1–CH ₃ |
| ¹H NMR | 3.41 | Singlet (s) | 1H | Alkyne ≡C–H |
| ¹³C NMR | 132.4 | Singlet | - | Imidazole C 2 |
| ¹³C NMR | 120.1 | Singlet | - | Imidazole C 5 |
| ¹³C NMR | 114.8 | Singlet | - | Imidazole C 4 (C-Br) |
| ¹³C NMR | 82.5 | Singlet | - | Alkyne C ≡CH |
| ¹³C NMR | 73.2 | Singlet | - | Alkyne C≡C H |
| ¹³C NMR | 33.6 | Singlet | - | N1–C H₃ |
Table 3: High-Resolution Mass Spectrometry (ESI-HRMS)
The isotopic signature of bromine (roughly 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a critical diagnostic tool for this compound.
| Ion Species | Calculated m/z | Expected Isotopic Pattern |
| [M(⁷⁹Br)+H]⁺ | 184.9714 | 100% (Base Peak) |
| [M(⁸¹Br)+H]⁺ | 186.9694 | ~97.3% (M+2 Peak) |
Orthogonal Reactivity Profile
The true value of 4-bromo-2-ethynyl-1-methyl-1H-imidazole lies in its ability to act as a central hub for divergent synthesis. The terminal alkyne and the aryl bromide can be addressed independently without cross-interference.
Orthogonal reactivity profile of the bifunctional imidazole scaffold.
By leveraging this scaffold, medicinal chemists can rapidly generate libraries of complex, multi-cyclic APIs by first "clicking" a pharmacophore onto the C2 position, followed by a late-stage Suzuki coupling at the C4 position to tune pharmacokinetic properties.
References
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Palani, V.; Perea, M. A.; Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 2022, 122(11), 10126–10169. URL:[Link]
